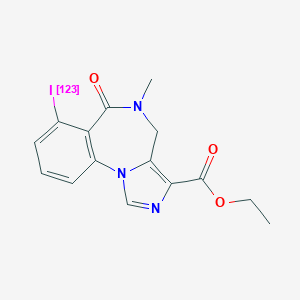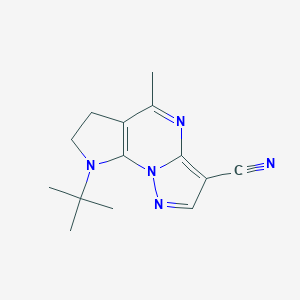
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile
概要
説明
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
作用機序
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the activity of several kinases involved in the regulation of immune cell function and cytokine production, including BTK, ITK, and JAK3. BTK is a key mediator of B-cell receptor signaling, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of B-cell activation and proliferation. ITK is a T-cell-specific kinase that plays a role in T-cell receptor signaling, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of T-cell activation and cytokine production. JAK3 is a cytokine receptor-associated kinase that plays a role in the signaling of several cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, and its inhibition by 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile leads to the suppression of cytokine production by immune cells.
生化学的および生理学的効果
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have potent anti-tumor, anti-inflammatory, and immunomodulatory effects in preclinical models. In vitro studies have shown that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the proliferation and survival of various cancer cell lines, including lymphoma, leukemia, and solid tumors. In vivo studies have demonstrated that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile suppresses tumor growth and prolongs survival in various mouse models of cancer. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in preclinical models of inflammatory disorders. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to modulate the function of various immune cells, including B-cells, T-cells, and dendritic cells, leading to the suppression of immune responses.
実験室実験の利点と制限
The advantages of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile for lab experiments include its potency, selectivity, and low toxicity. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have nanomolar potency against its target kinases, with selectivity over other kinases. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been shown to have low toxicity in preclinical studies, with no significant adverse effects on body weight, hematological parameters, or organ function. The limitations of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile for lab experiments include its limited solubility and stability. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile is poorly soluble in water and requires the use of organic solvents for in vitro studies. In addition, 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile is sensitive to oxidation and requires careful handling and storage to maintain its potency.
将来の方向性
For 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile include the evaluation of its efficacy and safety in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. In addition, future studies could focus on the identification of biomarkers that predict response to 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile and the development of combination therapies that enhance its efficacy. Furthermore, future studies could investigate the role of 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile in the regulation of immune cell function and cytokine production in various disease settings. Finally, future studies could focus on the optimization of the synthesis method and the development of analogs with improved potency, solubility, and stability.
科学的研究の応用
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and cytokine production. In vivo studies have demonstrated that 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has potent anti-tumor activity in various mouse models of cancer, including lymphoma, leukemia, and solid tumors. 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and colitis.
特性
CAS番号 |
129909-32-6 |
|---|---|
製品名 |
8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile |
分子式 |
C14H17N5 |
分子量 |
255.32 g/mol |
IUPAC名 |
3-tert-butyl-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile |
InChI |
InChI=1S/C14H17N5/c1-9-11-5-6-18(14(2,3)4)13(11)19-12(17-9)10(7-15)8-16-19/h8H,5-6H2,1-4H3 |
InChIキー |
HTAVCQFFXDQIBD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N |
正規SMILES |
CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N |
その他のCAS番号 |
129909-32-6 |
同義語 |
8-tert-butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile LP 805 LP-805 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

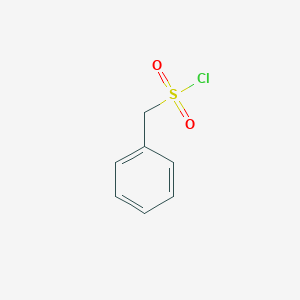
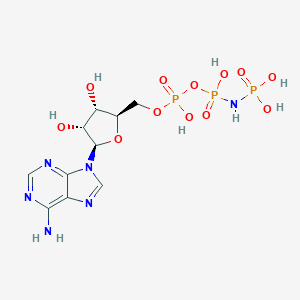
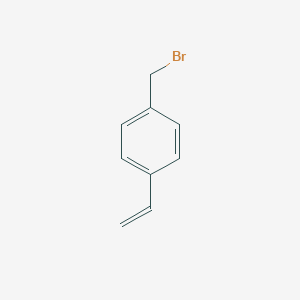
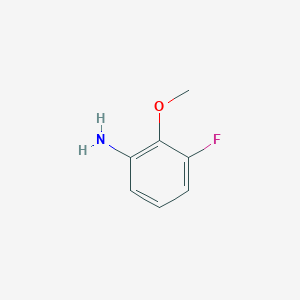
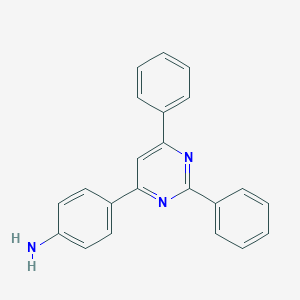
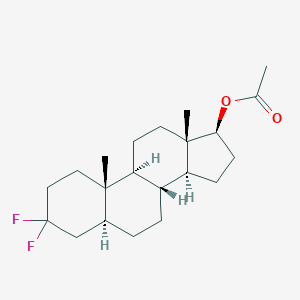
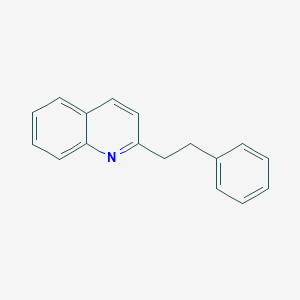
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)



